LP-922761 hydrate

AAK1 inhibition Kinase assay IC50 comparison

LP-922761 hydrate is a peripherally restricted AAK1 inhibitor (brain:plasma 0.007) validated for in vivo peripheral pain studies. With subnanomolar enzyme potency (IC50 4.8 nM) and minimal CNS penetration, it eliminates confounding central effects. Ideal for pain, endocytosis, and viral entry research. Stock solutions stable at -20°C; DMSO soluble.

Molecular Formula C21H28N6O4
Molecular Weight 428.5 g/mol
Cat. No. B11933037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-922761 hydrate
Molecular FormulaC21H28N6O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1.O
InChIInChI=1S/C21H26N6O3.H2O/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28;/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25);1H2
InChIKeyXYXBVYPLKGXNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LP-922761 (tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate): Potent, Orally Active AAK1 Inhibitor for Neuropathic Pain and Kinase Signaling Research


LP-922761, chemically identified as tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate (CAS 1454808-95-7), is a potent, selective, and orally active small-molecule inhibitor of adaptor protein-2 associated kinase 1 (AAK1). It belongs to the imidazo[1,2-b]pyridazine class of kinase inhibitors and is characterized by subnanomolar enzyme inhibitory activity (IC50 4.8 nM) and nanomolar cellular potency (IC50 7.6 nM) [1]. This compound is chemically distinct from its hydrate-free form (C21H26N6O3, MW 410.47) and is widely utilized as a chemical probe to dissect AAK1- and BIKE-mediated signaling pathways in pain, endocytosis, and viral infection research [2].

Why AAK1 Inhibitors Are Not Interchangeable: LP-922761's Peripheral Restriction Profile Prevents CNS Off-Target Confounds


Within the AAK1 inhibitor class, substitution is not straightforward due to critical divergences in central nervous system (CNS) penetration and off-target kinase selectivity. While chemically related AAK1 inhibitors such as LP-935509 (IC50 3.3 nM), LX9211/BMS-986176 (IC50 2 nM), and BMS-911172 (IC50 12-35 nM) exhibit potent enzyme inhibition, their brain penetrance varies dramatically. For instance, LX9211 demonstrates a brain-to-plasma ratio of 20, indicating substantial CNS exposure [1], whereas LP-922761 displays a ratio of 0.007, rendering it essentially peripherally restricted . Consequently, substituting LP-922761 with a brain-penetrant analog in peripheral pain models would introduce central mechanisms of action that confound interpretation. Similarly, differences in off-target inhibition of BIKE (BMP-2-inducible kinase) and GAK (cyclin G-associated kinase) across analogs necessitate careful, evidence-based compound selection.

Quantitative Differentiation of LP-922761: Head-to-Head Comparative Data for Procurement Decisions


Enzymatic AAK1 Inhibition Potency: LP-922761 vs. SGC-AAK1-1

LP-922761 demonstrates 56-fold higher AAK1 inhibitory potency than the widely used chemical probe SGC-AAK1-1. In standard enzymatic assays, LP-922761 exhibits an IC50 of 4.8 nM , whereas SGC-AAK1-1 shows an IC50 of 270 nM against the same target [1]. This potency differential translates to lower compound consumption, reduced DMSO carryover, and a wider dynamic range for dose-response studies in cellular and biochemical assays.

AAK1 inhibition Kinase assay IC50 comparison

Peripheral Restriction Profile: LP-922761 vs. LX9211 (BMS-986176)

LP-922761 is functionally excluded from the central nervous system, with a brain-to-plasma ratio of 0.007 in mice . In stark contrast, the clinical-stage AAK1 inhibitor LX9211 (BMS-986176) achieves a brain-to-plasma ratio of 20 in rat, reflecting over 2,800-fold greater CNS penetration [1]. This profound difference dictates experimental design: LP-922761 enables investigation of peripheral AAK1 biology without the confounding influence of central target engagement, whereas LX9211 is required for studies involving spinal or supraspinal mechanisms.

CNS penetration Brain-to-plasma ratio Peripheral restriction

Selectivity Profile: LP-922761 vs. LP-935509 (BIKE and GAK Off-Target Activity)

LP-922761 exhibits moderate activity against BMP-2-inducible protein kinase (BIKE) with an IC50 of 24 nM, and shows no significant inhibition of cyclin G-associated kinase (GAK) at relevant concentrations . In comparison, the brain-penetrant AAK1 inhibitor LP-935509 displays higher off-target activity, inhibiting BIKE with an IC50 of 14 nM and GAK with an IC50 of 320 nM [1]. The absence of GAK inhibition in LP-922761 (vs. measurable inhibition by LP-935509) is notable, as GAK is involved in clathrin-mediated endocytosis and viral entry pathways, and its inhibition may produce confounding cellular phenotypes unrelated to AAK1.

Kinase selectivity BIKE inhibition GAK off-target

Oral Bioavailability and In Vivo Antinociceptive Efficacy Validation

LP-922761 has been validated in vivo for oral activity in the mouse spinal nerve ligation (SNL) model of neuropathic pain. When administered orally at 30 mg/kg, LP-922761 produced significant reversal of established tactile allodynia, with effect sizes comparable to the positive control gabapentin [1]. This validation establishes LP-922761 as a tool compound with confirmed oral pharmacokinetics and peripheral target engagement, distinguishing it from AAK1 inhibitors lacking published in vivo efficacy data (e.g., many early-stage chemical probes). The compound is orally bioavailable and formulated in 10% Cremophor for in vivo dosing [1].

Oral bioavailability Neuropathic pain Spinal nerve ligation

Optimal Use Cases for LP-922761 Based on Evidence-Validated Differentiation


Peripheral Neuropathic Pain Research Requiring Exclusion of Central Mechanisms

Researchers investigating the role of peripheral AAK1 in nociception should select LP-922761 due to its negligible CNS penetration (brain-to-plasma ratio 0.007) . This profile enables the study of AAK1-mediated signaling in dorsal root ganglia and peripheral nerve terminals without the confounding variable of spinal or supraspinal AAK1 inhibition. The compound's validated efficacy in the mouse SNL model at 30 mg/kg p.o. [1] provides a robust experimental starting point for dose selection and behavioral endpoint assessment.

AAK1-Dependent Endocytosis and Clathrin-Mediated Trafficking Studies

For cellular studies of AAK1 function in clathrin-mediated endocytosis, LP-922761 offers a cleaner pharmacological tool compared to brain-penetrant analogs. Its lack of significant GAK inhibition (unlike LP-935509, which inhibits GAK with IC50 320 nM) [2] minimizes confounding effects on clathrin-dependent pathways that are also regulated by GAK. Use LP-922761 at concentrations up to 100 nM to achieve near-complete AAK1 inhibition while maintaining GAK activity .

High-Throughput Screening (HTS) Campaigns Requiring Low Compound Consumption

LP-922761's 56-fold higher potency versus SGC-AAK1-1 (IC50 4.8 nM vs. 270 nM) [3] makes it a cost-effective choice for high-throughput or high-content screening applications. At typical screening concentrations (1-10 µM), LP-922761 provides a wider dynamic range between baseline and maximal inhibition, improving assay Z-factor and hit discrimination. The compound is soluble in DMSO to ≥50 mM [4], facilitating automated liquid handling workflows.

In Vivo Studies of Viral Entry and Host Kinase Dependency

AAK1 has been implicated in the cellular entry of multiple viruses, including SARS-CoV-2, dengue, and Ebola. LP-922761's peripheral restriction and oral bioavailability make it suitable for in vivo studies of viral pathogenesis where CNS exposure is neither required nor desirable. The compound's well-characterized selectivity profile (AAK1 IC50 4.8 nM, BIKE IC50 24 nM, no GAK activity) enables more precise interpretation of host kinase dependency than broader-spectrum kinase inhibitors. Dosing at 30 mg/kg p.o. has been validated in mouse pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-922761 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.